4-Hexylbiphenyl

Vue d'ensemble

Description

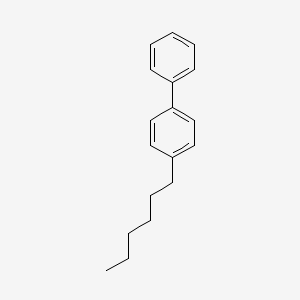

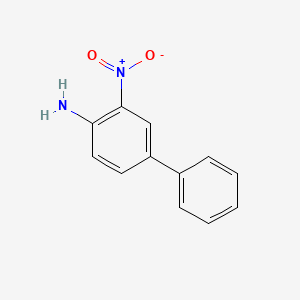

4-Hexylbiphenyl is a chemical compound that belongs to the class of biphenyls, which are organic compounds composed of two phenyl rings. It is a liquid crystal that has been widely studied for its potential applications in various fields, including materials science, electronics, and biomedical research. In

Applications De Recherche Scientifique

Crystal Structures and Odd-Even Effects : Research has investigated the crystal structures of 4-cyano-4-hexylbiphenyl (6CB) and its relation to odd-even effects in liquid crystals. This study highlights the impact of the hexyl chain length on the melting points and crystal structures, demonstrating how molecular packing modes vary between compounds with odd and even carbon numbers in their alkyl chains. Such investigations are crucial for understanding the fundamental properties of liquid crystals and their applications in display technologies (Kuribayashi & Hori, 1999).

Birefringence and Electric Dipole Moment Relationships : Another study focused on the birefringence and electric dipole moment of 4-cyano-4′-n-hexylbiphenyl (6CB) and 4-cyano-4′-n-heptylbyphenyl (7CB), examining their relationship with temperature, magnetic fields, and molecular geometry. This research provides insights into the physical properties of liquid crystal molecules and their behavior under external influences, which is essential for the development of advanced liquid crystal devices (Iglesias & Baron, 1991).

Hexatic and Crystal Phase Transitions : The study of thin free-standing liquid-crystal films of n-heptyl-4'-n-pentyloxylbiphenyl-4-carboxylate (75OBC) revealed hexatic and crystal phase transitions, contributing to the understanding of phase behavior in liquid crystals. This knowledge is crucial for the design and optimization of liquid crystal-based materials with specific thermal and structural properties (Geer et al., 1991).

Analyse Biochimique

Biochemical Properties

4-Hexylbiphenyl plays a significant role in biochemical reactions, particularly in the context of liquid crystals and their interactions with biological molecules. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of many compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to alter the expression of certain genes involved in metabolic pathways, thereby impacting cellular metabolism . Additionally, this compound can affect cell signaling pathways by interacting with membrane-bound receptors and influencing downstream signaling cascades .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it can activate other enzymes by inducing conformational changes that enhance their activity . These interactions can lead to changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has shown that it can have lasting effects on cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can induce significant changes in cellular metabolism and gene expression . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of this compound can lead to toxic or adverse effects, including cellular damage and disruption of normal cellular processes .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels within the cell . The involvement of this compound in these pathways highlights its role in cellular metabolism and its potential impact on overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, this compound can interact with intracellular binding proteins, influencing its localization and accumulation within specific cellular compartments . These interactions play a crucial role in determining the compound’s biochemical activity and its effects on cellular function .

Subcellular Localization

The subcellular localization of this compound is an important factor in its activity and function. It can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, this compound may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism . The localization of this compound within specific subcellular compartments can influence its biochemical activity and its overall impact on cellular function .

Propriétés

IUPAC Name |

1-hexyl-4-phenylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22/c1-2-3-4-6-9-16-12-14-18(15-13-16)17-10-7-5-8-11-17/h5,7-8,10-15H,2-4,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRPVQXPWEVJKTN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60208348 | |

| Record name | 4-Hexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

59662-31-6 | |

| Record name | 4-Hexyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59662-31-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hexylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059662316 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Hexylbiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60208348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-hexylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.205 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: While the provided research focuses on derivatives of 4-hexylbiphenyl, the core structure itself is not directly discussed. For information on the molecular formula, weight, and spectroscopic data of this compound, additional resources would be needed.

ANone: The cyano group in 6CB contributes significantly to its polarity, influencing its liquid crystal properties. [, ] This strong polarity affects its interactions with other molecules and surfaces. For example, studies showed that the cyano group plays a role in the arrangement of 6CB molecules on surfaces like mica, influencing its anchoring behavior. [, ]

ANone: Research on 4-cyano-4′-alkylbiphenyls (nCB) reveals a distinct odd-even effect regarding their crystal structures. Odd-numbered nCBs tend to exhibit interactions between the cyano group and the phenyl ring of neighboring molecules. In contrast, even-numbered nCBs, like 6CB, display interactions primarily between cyano groups of adjacent molecules. [] This difference in packing directly impacts their mesophase behavior and physical properties.

ANone: 6CB exhibits a nematic liquid crystal phase at readily accessible temperatures, making it convenient for various investigations. [, ] Its ability to transition between isotropic and ordered phases under the influence of electric and magnetic fields is also valuable for studying phenomena like Fréedericksz transitions. [, ]

ANone: Impurities can significantly impact the nematic phase of 6CB. Studies show that mixing 6CB with n-hexane, a miscible impurity, disrupts the nematic order, leading to a nematic-to-isotropic phase transition as hexane concentration increases. [] Conversely, water, an immiscible impurity, tends to demix and causes only minor perturbations to the nematic order. [] These findings highlight the sensitivity of liquid crystal phases to the presence and nature of impurities.

ANone: Confinement significantly affects the electric field-induced orientation of 6CB. Research using resonance shear measurement demonstrated that in confined spaces between mica surfaces, below a critical separation distance (Dc), the electric field loses its ability to influence 6CB's orientation. [] This suggests that confinement effects can supersede electric field influence on molecular orientation.

ANone: SAW technology allows researchers to probe the structural changes in 6CB doped with magnetic nanoparticles. By measuring the attenuation of SAW propagating along the substrate/6CB interface, researchers can study how the presence and size of magnetic nanoparticles influence the isotropic-nematic phase transition temperature and the system's response to applied magnetic fields. []

ANone: Combining Sudan Black B with 6CB in nano-films leads to interesting rheological changes. FECO spectroscopy and resonance shear measurements reveal that the dye preferentially interacts with mica surfaces, altering the composition and structuring of the binary system within the confined space. [] This interaction results in stick-slip transitions, not observed in pure 6CB, signifying changes in the film's mechanical response due to the dye's presence.

ANone: 4-cyanobiphenyl-4′-hexylbiphenyl carboxylate (6CBB) is a four-ring mesogen known to exhibit both smectic A and nematic phases. [] This makes it potentially useful in applications like liquid crystal displays (LCDs). Its molecular arrangement in the crystalline state provides insights into the formation of smectic phases, crucial for understanding and optimizing LC material behavior. []

ANone: This process utilizes the chirality of an L-isoleucine derivative to induce a helical structure in 6CB, forming a cholesteric liquid crystal phase. [] This helical template is then used for "molecular imprinting," where polymerization of specific monomers occurs within this chiral environment. This process creates polymers with unique chiral properties and potential applications in areas like chiral separations and sensors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Decanoic acid, 2-[2-[2-[(1-oxooctyl)oxy]ethoxy]ethoxy]ethyl ester](/img/structure/B1593793.png)